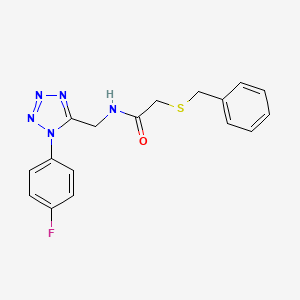

![molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0](/img/structure/B2704348.png)

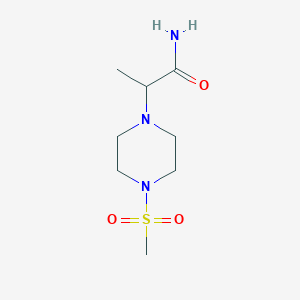

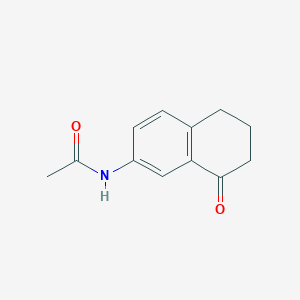

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

カタログ番号 B2704348

CAS番号:

2034263-70-0

分子量: 316.34

InChIキー: RZRHSAMUJDWXDO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

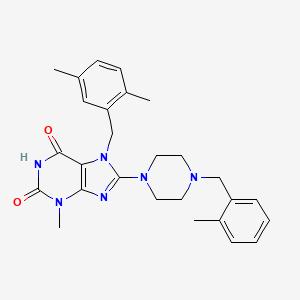

The compound “6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

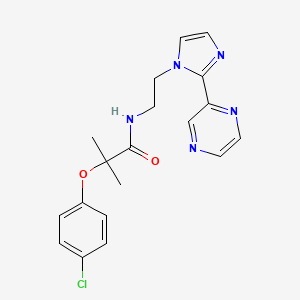

Synthesis Analysis

The synthesis of this compound and its derivatives involves reactions with electrophilic agents . The crude material obtained is purified by either silica gel column chromatography with a gradient of CH2Cl2: ethyl acetate: solvent system (0 to 80%) or recrystallized from hot isopropanol or acetonitrile .Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidin-4-amine . Quantum chemical calculations have been performed to analyze the energies, electronic structures, and geometries of the products and intermediates of related compounds .Chemical Reactions Analysis

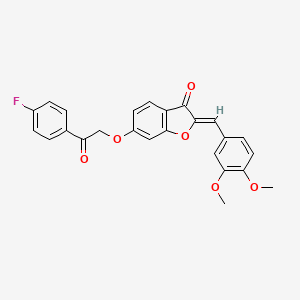

During nitration, these compounds undergo electrophilic unco-substitution forming 3-nitro- and 2-nitro-6-oxo- and 2,3-dinitro-6-thioxothieno [2,3-d]pyrimidin-4-ones .科学的研究の応用

- Researchers have explored the inhibitory effects of this compound on cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis (Mtb). Cyt-bd is a promising drug target for TB treatment, particularly in combination therapies targeting energy metabolism .

- Thieno[3,2-d]pyrimidin-4-amines, including this compound, were found to inhibit Cyt-bd. The most active derivative, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine , exhibited ATP IC50 values from 6 to 18 μM against various mycobacterial strains, making it a valuable chemical probe for studying Cyt-bd function .

- Compound 1 (a related structure) has been investigated for its inhibitory effect against FP-2 in vitro. The inhibitory activity against FP-2 falls within the micromolar range (IC50 = 2.81 μM) .

- Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, including this compound, have been studied for their synthetic methods and applications .

- During nitration, related compounds undergo electrophilic substitution, leading to the formation of 3-nitro-6-oxo- and 2,3-dinitro-6-thioxothieno[2,3-d]pyrimidin-4-ones . These reactions provide insights into their reactivity and potential applications .

- Quantum chemical calculations have explored the properties of 2-oxo-, 2-thioxo-, and 2-selenoxopyrimidin-4-ones , including related thieno[2,3-d]pyrimidines. These studies contribute to understanding their electronic structure and reactivity .

Antimycobacterial Activity

Enzyme Inhibition

Chemical Synthesis

Nitration Reactions

Quantum Chemical Studies

特性

IUPAC Name |

6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRHSAMUJDWXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B2704267.png)

![2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704269.png)

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)